endo-BCN-PEG2-Biotin

Catalog No.
S12511770
CAS No.
M.F
C27H42N4O6S
M. Wt
550.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
endo-BCN-PEG2-Biotin

Product Name

endo-BCN-PEG2-Biotin

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C27H42N4O6S

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20+,21?,22-,23-,25-/m0/s1

InChI Key

ZYDQEEHFKLOZCS-QEVNRUMKSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1

Endo-BCN-PEG2-Biotin is a bioconjugate compound that combines the bicyclononyne (BCN) moiety with polyethylene glycol (PEG) and biotin. This compound is notable for its utility in bioconjugation, particularly in applications involving click chemistry. The chemical structure features a bicyclo[6.1.0]non-4-yne core, which is known for its high reactivity towards azide groups, facilitating efficient conjugation reactions. Endo-BCN-PEG2-Biotin has a molecular formula of C₁₉H₃₄N₂O₄ and a molecular weight of approximately 362.49 g/mol .

Endo-BCN-PEG2-Biotin primarily participates in click chemistry reactions, particularly with azide-containing compounds to form stable triazole linkages. This reaction occurs under mild conditions without the need for catalysts, making it an attractive method for bioconjugation in various biological settings . The reaction can be summarized as follows:

  • Reaction with Azides: The cycloaddition of endo-BCN with azide groups results in the formation of 1,2,3-triazoles:
    BCN+AzideTriazole\text{BCN}+\text{Azide}\rightarrow \text{Triazole}

This reaction is highly selective and efficient, allowing for the precise attachment of biomolecules or labels to target proteins or surfaces.

Endo-BCN-PEG2-Biotin exhibits significant biological activity due to the presence of the biotin moiety, which has a high affinity for streptavidin and avidin proteins. This property allows for effective targeting and detection in various assays and experiments. The compound is utilized in applications such as:

  • Cellular Imaging: By attaching fluorescent tags to biotinylated molecules, researchers can visualize cellular processes.
  • Protein Purification: The strong interaction between biotin and streptavidin enables the isolation of biotinylated proteins from complex mixtures.
  • Drug Delivery Systems: The PEG component enhances solubility and stability in biological systems, making it suitable for drug delivery applications .

The synthesis of endo-BCN-PEG2-Biotin typically involves several steps:

  • Synthesis of Bicyclononyne: The bicyclononyne structure is synthesized through a series of organic reactions that build the bicyclic framework.
  • Attachment of PEG Linker: A polyethylene glycol linker is introduced to enhance solubility and biocompatibility.
  • Biotin Conjugation: Finally, biotin is conjugated to the PEG-bicyclononyne compound through a carbamate bond formation .

This multi-step synthesis allows for precise control over the final product's properties.

Endo-BCN-PEG2-Biotin has diverse applications across various fields:

  • Bioconjugation: Used for attaching biomolecules to surfaces or other molecules.
  • Diagnostics: Employed in assays where biotin-streptavidin interactions are utilized for detection.
  • Therapeutics: Investigated for potential use in targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents .

Interaction studies involving endo-BCN-PEG2-Biotin focus on its binding affinity with streptavidin and other proteins. These studies demonstrate that the compound can effectively label proteins without significantly altering their function or structure. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are commonly used to assess these interactions .

Several compounds share structural or functional similarities with endo-BCN-PEG2-Biotin. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Endo-BCN-PEG2-AmineAmine functionalized linkerSuitable for amine-reactive applications
Endo-BCN-PEG2-AcrylateAcrylate functionalized linkerUseful for polymerization reactions
Biotin-PEGSimple PEG-biotin conjugateLacks the reactive BCN moiety
Azide-PEGAzide functionalized linkerReacts with alkyne groups instead

Endo-BCN-PEG2-Biotin stands out due to its unique bicyclononyne structure, which provides enhanced reactivity compared to other PEG-biotin derivatives, making it particularly advantageous for click chemistry applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

550.28250625 g/mol

Monoisotopic Mass

550.28250625 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

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